molecular formula C16H13Cl2N5O B2908090 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide CAS No. 1825519-48-9

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide

Cat. No.: B2908090
CAS No.: 1825519-48-9
M. Wt: 362.21
InChI Key: SBVZYOQKWKBGGZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a unique structure that includes a pyrazole ring and a pyridine ring, both of which are substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method includes the chlorination of pyridine to form 2,6-dichloropyridine, which is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice and temperature, are carefully controlled to direct the reaction towards the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful for probing biological systems and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide stands out due to its combined structural features, which confer unique reactivity and potential applications. Its dual-ring system with chlorine substitutions makes it versatile for various chemical transformations and research applications.

Properties

IUPAC Name

2,6-dichloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c1-9-7-10(2)23(22-9)14-6-3-11(8-19-14)20-16(24)12-4-5-13(17)21-15(12)18/h3-8H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZYOQKWKBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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